molecular formula C8H10Br2O2 B195280 Deltamethrinic acid CAS No. 53179-78-5

Deltamethrinic acid

Cat. No. B195280
CAS RN: 53179-78-5
M. Wt: 297.97 g/mol
InChI Key: MDIQXIJPQWLFSD-NJGYIYPDSA-N
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Description

Deltamethrinic acid, also known as cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is an organobromine compound. It consists of a cyclopropanecarboxylic acid having a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position .


Synthesis Analysis

Deltamethrinic acid is a synthetic compound whose structure is inspired by those present in the flower head of the plant Chrysanthemum cinerariifolium . There are different syntheses of deltamethrinic acid, especially those originating from the laboratory .


Molecular Structure Analysis

The molecular formula of Deltamethrinic acid is C8H10Br2O2 . Its structure includes a cyclopropanecarboxylic acid having a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position .


Physical And Chemical Properties Analysis

Deltamethrinic acid has a molecular weight of 297.97 g/mol . It has a density of 2.0±0.1 g/cm3, a boiling point of 326.4±32.0 °C at 760 mmHg, and a flash point of 151.2±25.1 °C .

Scientific Research Applications

Bioorganic & Medicinal Chemistry

  • Summary of the application : Deltamethrinic acid is a synthetic compound whose structure is inspired from those present in the flower head of the plant Chrysanthemum cinerariifolium . Its ester, ‘deltamethrin’, exhibits an extremely high insecticidal activity and an extremely low toxicity to mammals .
  • Methods of application or experimental procedures : The synthesis of deltamethrinic acid involves various chemical reactions, but the specific procedures and technical details are not provided in the source .
  • Results or outcomes : The result of this application is the production of a highly effective insecticide with low toxicity to mammals .

Chiral Separations of Pyrethroic Acids

  • Summary of the application : Deltamethrinic acid, as a type of pyrethroic acid, can be used in chiral separations, which is important in terms of process control and from the point of view of their degradation metabolism in the environment .
  • Methods of application or experimental procedures : Various enantiomeric selective chromatographic methods are used for the separation of different pyrethroic acids, including gas chromatography, supercritical fluid chromatography and capillary electrophoresis .
  • Results or outcomes : The β-cyclodextrin proved to be excellent for the chiral separation of these acids .

Environmental Impact Reduction

  • Methods of application or experimental procedures : The chiral selective analysis of pyrethroic acids, an intermediate of pyrethroids, is important in terms of process control and from the point of view of their degradation metabolism in the environment . This study used various enantiomeric selective chromatographic methods for the separation of different pyrethroic acids .
  • Results or outcomes : The results of these systematic studies demonstrated the correlations of the chiral selectivity features of selectors and the structures of analytes .

Exercise Metabolomics

  • Summary of the application : Metabolomics technology provides a comprehensive assessment of changes in small molecule metabolites in the body . Deltamethrinic acid, as a metabolite, could potentially be used in the field of exercise science to study the changes of endogenous metabolites in an organism or cell at a certain moment in time .
  • Methods of application or experimental procedures : Metabolomics is the quantitative analysis of small molecular weight metabolites in organisms, such as carbohydrates, amino acids, organic acids, nucleotides, and lipids, using mass spectrometry or magnetic resonance spectroscopy .
  • Results or outcomes : By measuring the overall metabolic characteristics of biological samples, we can study the changes of endogenous metabolites in an organism or cell at a certain moment in time, and investigate the interconnection and dynamic patterns between metabolites and physiological changes .

Safety And Hazards

Deltamethrin, a related compound, has been reported to cause neurotoxicity, oxidative stress, impairment of cellular immunity, endocrine disruption, and inhibition of gamma-aminobutyric acid receptors .

properties

IUPAC Name

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQXIJPQWLFSD-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873159
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltamethrinic acid

CAS RN

53179-78-5, 63597-73-9
Record name Deltamethrinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELTAMETHRINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
A Krief, S Jeanmart, A Kremer - Bioorganic & medicinal chemistry, 2009 - Elsevier
… This review reports different syntheses of deltamethrinic acid, especially those originating from our laboratory. Deltamethrinic acid is a synthetic compound whose structure is inspired …
Number of citations: 18 www.sciencedirect.com
D Romo, JL Romine, W Midura, AI Meyers - Tetrahedron, 1990 - Elsevier
… methodssnb exist to obtain deltamethrinic acid 34, with … deltamethrinic acid 34 was carried out using standard haloform conditions38 and provided pure cis-(lS, 3R)-deltamethrinic acid …
Number of citations: 77 www.sciencedirect.com
A Krief, S Jeanmart, A Kremer - The Journal of Organic Chemistry, 2008 - ACS Publications
… This paper reports extension of our previous work to the enantioselective synthesis of (1R)-cis-chrysanthemic acid 1′ and of the related deltamethrinic acid 1 Br ′ precursor of deltamethrin the most …
Number of citations: 6 pubs.acs.org
AI Meyers, D Romo - Tetrahedron letters, 1989 - Elsevier
-&J-g -&--J-$ gJ--+ Page 1 Tetrahedron ~etters,vol.30,Na.l4,~~ 1745-1748,1989 cmm-4039J89 $3.86 + *cm Printed in Great Eritain Pergamon Press plc CHlRAL BlCYCLiC LACTAMS. AN …
Number of citations: 23 www.sciencedirect.com
R Iványi, L Jicsinszky, Z Juvancz, N Roos… - …, 2004 - Wiley Online Library
… Three enantiomeric model compounds (mandelic acid, cis-permethrinic acid, and cis-deltamethrinic acid) having significantly different apparent complex stability constants with β-CD …
R Iványi, L Jicsinszky, Z Juvancz - Electrophoresis, 2001 - Wiley Online Library
… Under these conditions, the best chiral separation with Rs 20.0 can be achieved for cis-deltamethrinic acid Fig. 2), and the least efficient one, Rs 1.1 for trans-chrysantemic acid Fig. 4). …
P González Audino, SA Licastro… - Pest Management …, 2002 - Wiley Online Library
… Salt-catalysed thermal cis–trans isomerization was also found for other pyrethroids derived from permethrinic or deltamethrinic acid but not for those derived from chrysanthemic acid. …
Number of citations: 19 onlinelibrary.wiley.com
H Guo, X Yu, Z Liu, J Li, J Ye, Z Zha - Environment International, 2020 - Elsevier
… thuringiensis was high-efficient for the deltamethrin removal within 48 h with the generation of two primary transformation products deltamethrinic acid and 3-phenoxybenzoic acid. The …
Number of citations: 14 www.sciencedirect.com
A Fishman, D Kellner, D Ioffe… - … Process Research & …, 2000 - ACS Publications
… : 2-(2,2-dichloroethenyl)-3,3-dimethylcyclopropane carboxylic acid (1a, permethrinic acid) or 2-(2,2-dibromoethenyl)-3,3-dimethylcyclopropane carboxylic acid (1b, deltamethrinic acid), …
Number of citations: 16 pubs.acs.org
D Romo, AI Meyers - The Journal of Organic Chemistry, 1992 - ACS Publications
… potent insecticide precursor, cis-(lS,3/Z)-deltamethrinic acid (2), dictyopterene C (3), a proposed … synthesis of deltamethrinic acid, 2, cyclopropanation of the unsaturated lactam la with …
Number of citations: 53 pubs.acs.org

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